tert-Butyl 2-amino-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoate
Description
tert-Butyl 2-amino-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoate is a structurally complex ester derivative featuring a trifluoromethyl-substituted pyridine ring, an amino group, and a hydroxyl group on a propanoate backbone.
Properties
Molecular Formula |
C13H17F3N2O3 |
|---|---|
Molecular Weight |
306.28 g/mol |
IUPAC Name |
tert-butyl 2-amino-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoate |
InChI |
InChI=1S/C13H17F3N2O3/c1-12(2,3)21-11(20)8(17)10(19)9-7(13(14,15)16)5-4-6-18-9/h4-6,8,10,19H,17H2,1-3H3 |
InChI Key |
FWUOPFXZNDNGTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(C1=C(C=CC=N1)C(F)(F)F)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-amino-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoate typically involves multiple steps. One common approach is to start with the appropriate pyridine derivative and introduce the trifluoromethyl group through a halogenation reaction followed by a nucleophilic substitution. The amino and hydroxyl groups can be introduced through subsequent reactions, such as amination and hydroxylation. The final step often involves esterification to introduce the tert-butyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient reactions. Flow microreactor systems have been explored for the synthesis of tert-butyl esters, offering advantages in terms of efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-amino-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can yield a primary or secondary amine.
Scientific Research Applications
tert-Butyl 2-amino-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The trifluoromethyl group imparts unique properties, making this compound useful in the development of advanced materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of tert-Butyl 2-amino-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoate depends on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
Key Compounds and Structural Variations:
tert-Butyl 3-amino-2-[4-(trifluoromethyl)benzyl]propanoate (): Molecular Formula: C₁₅H₂₀F₃NO₂. Key Differences: Replaces the pyridin-2-yl group with a 4-(trifluoromethyl)benzyl moiety. Lacks the hydroxyl group but retains the amino and trifluoromethyl functionalities. This structural variation likely enhances lipophilicity compared to the pyridine-containing analogue .
tert-Butyl 2-amino-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoate (): Molecular Formula: C₁₆H₂₇N₃O₃. Key Differences: Features a pyridin-3-yl group substituted with a methyl-isopropylamino group instead of the trifluoromethyl-pyridin-2-yl group. The hydroxyl and amino groups are retained, but the altered pyridine substitution pattern may influence hydrogen-bonding interactions .
methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate (): Molecular Formula: C₁₁H₁₂F₃NO₂. Key Differences: Uses a phenyl ring with a trifluoromethyl group instead of pyridine. The methyl ester group (vs.
tert-Butyl 3-(3-methylpyridin-2-yl)benzoate (): Similarity Score: 0.75 (compared to the target compound). Key Differences: Replaces the propanoate backbone with a benzoate structure. The pyridine substituent lacks a trifluoromethyl group, reducing electron-withdrawing effects .
Physicochemical Properties
| Compound Name | Molecular Weight | Molecular Formula | Key Functional Groups |
|---|---|---|---|
| Target Compound* | ~323.3† | C₁₃H₁₇F₃N₂O₃† | Amino, hydroxyl, trifluoromethylpyridine |
| tert-Butyl 3-amino-2-[4-(trifluoromethyl)benzyl]propanoate | 303.32 | C₁₅H₂₀F₃NO₂ | Amino, benzyl, trifluoromethyl |
| methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate | 247.21 | C₁₁H₁₂F₃NO₂ | Amino, methyl ester, trifluoromethylphenyl |
*Estimated based on structural similarity. †Calculated using atomic masses.
Biological Activity
The compound tert-butyl 2-amino-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoate is a derivative of amino acids that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 304.27 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, which may influence its biological interactions.
1. Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a related compound demonstrated enhanced metabolic stability and tumor-targeting capabilities, suggesting that modifications in the structure can lead to improved pharmacokinetic profiles .
| Compound | Tumor Type | Observed Effect | Reference |
|---|---|---|---|
| tert-butyl 2-amino-3-hydroxy... | Various tumors | Enhanced targeting and stability |
2. Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. In vitro studies on related compounds have shown effective inhibition against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL . These findings indicate that the incorporation of the trifluoromethyl group may enhance the activity against microbial pathogens.
The proposed mechanism involves the inhibition of specific enzymes or pathways crucial for cell proliferation and survival in cancer cells. For example, compounds with similar structures have been shown to interfere with metabolic pathways in Ehrlich’s ascites carcinoma cells, leading to reduced viability and proliferation .
Case Study 1: Antitumor Efficacy
A study conducted on a series of amino acid derivatives, including tert-butyl variants, revealed promising results in inhibiting tumor growth in animal models. The study highlighted that these compounds could effectively reduce tumor size and improve survival rates when administered alongside conventional therapies .
Case Study 2: Antimicrobial Testing
In a comparative study involving several derivatives of pyridine-based compounds, tert-butyl 2-amino-3-hydroxy... was tested against Gram-positive and Gram-negative bacteria. The results demonstrated significant zones of inhibition, indicating strong antibacterial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
